4-Bromophenol Acetate-13C6
Description
Properties
Molecular Formula |
C₂¹³C₆H₇BrO₂ |
|---|---|
Molecular Weight |
221 |
Synonyms |
1-Acetoxy-4-bromobenzene-13C6; 4-Acetoxybromobenzene-13C6; 4-Bromoacetoxybenzene-13C6; 4-Bromophenyl Acetate-13C6; p-Acetoxybromobenzene-13C6; p-Bromophenyl Acetate-13C6; NSC 404083-13C6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-isotopic Analog: 4-Bromophenol Acetate
- Structural and Functional Differences: The non-labeled 4-bromophenol acetate shares the same core structure but lacks 13C isotopes. This difference impacts detection sensitivity in MS; the 13C-labeled version provides a distinct isotopic signature (e.g., m/z +6 for the acetate group), reducing background noise .
- Applications: While both compounds serve as IS in GC-MS, the non-labeled variant is less precise in complex matrices due to overlapping peaks with endogenous metabolites. The 13C-labeled analog is preferred for high-precision pharmacokinetic or environmental monitoring studies .
Parent Compound: 4-Bromophenol
- Bioactivity and Reactivity: 4-Bromophenol exhibits significant bioactivity, including α-glucosidase and α-amylase inhibition (IC50 = 94.61 μg/ml and 103.23 μg/ml, respectively) . In contrast, the acetate ester form (4-bromophenol acetate) lacks direct bioactivity due to esterification of the hydroxyl group, which blocks enzyme interaction.
- Degradation Pathways: Under chlorination, 4-bromophenol undergoes aromatic ring cleavage to form α,β-unsaturated C4-dicarbonyl products (e.g., Br-BDA and Cl-BDA) . The acetate derivative, however, may first hydrolyze to release 4-bromophenol before participating in such reactions, altering degradation kinetics .
- Physicochemical Properties: DFT studies reveal that 4-bromophenol’s O–H bond elongates under external electric fields (0–0.03 a.u.), increasing dipole moment and reducing energy gaps . The acetate ester, with a bulkier substituent, would exhibit greater hydrophobicity and altered electronic properties, affecting solubility and reactivity .
Other Isotope-Labeled Compounds
- Acetate-13C6 and Propionate-13C6: These compounds, like 4-bromophenol acetate-13C6, are used as isotopic tracers in metabolic studies. However, this compound is unique in combining a brominated aromatic ring with a 13C-labeled acetate group, making it ideal for tracking halogenated pollutants or drug metabolites .
- Deuterated Analogs (e.g., N,N′-Bis(3-aminopropyl)-1,3-propanediamine-d24): Deuterated compounds are alternatives for isotopic labeling, but 13C labeling is often preferred due to smaller isotopic effects on chemical behavior. Deuterium can alter hydrogen bonding and reaction rates, whereas 13C has negligible effects .
Bromophenol Derivatives
- Bis(2-ethylhexyl) Phthalate: Another brominated compound, this phthalate ester shows weaker α-glucosidase inhibition (IC50 = 202.33 μg/ml) compared to 4-bromophenol . Unlike this compound, it is primarily a plasticizer and environmental contaminant rather than an analytical tool.
- Pyrene-Conjugated Bromophenols: Fluoroionophores synthesized from 4-bromophenol (e.g., pyrenecarbonylmethyl derivatives) are used in ion sensing. The acetate-13C6 variant could be employed in synthesizing labeled fluoroionophores for tracking ion-binding mechanisms in real time .
Data Tables
Table 1: Key Properties of this compound and Analogs
| Compound | Molecular Weight (g/mol) | Key Application | Isotopic Signature (m/z) | Bioactivity (IC50) |
|---|---|---|---|---|
| This compound | ~249.0 (13C6) | GC-MS Internal Standard | +6 vs. non-labeled | None (analytical use) |
| 4-Bromophenol | 173.0 | Enzyme inhibition | N/A | 94.61 μg/ml (α-glucosidase) |
| Acetate-13C6 | ~66.0 (13C6) | Metabolic tracing | +6 vs. non-labeled | N/A |
| Bis(2-ethylhexyl) Phthalate | 390.6 | Plasticizer, enzyme inhibition | N/A | 202.33 μg/ml (α-glucosidase) |
Table 2: Degradation Products Under Chlorination
| Starting Material | Major Products | Relative Yield (%) | Conditions |
|---|---|---|---|
| 4-Bromophenol | Br-BDA, Cl-BDA | 100 (combined) | High Cl2 dose, aqueous |
| 4-Bromophenol Acetate | Hydrolysis to 4-bromophenol first | Variable | Depends on hydrolysis rate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-Bromophenol Acetate-¹³C₆ with high isotopic purity?
- Methodology :
- Start with isotopically labeled phenol-¹³C₆ as the precursor. Optimize regioselective bromination using methods like the Duff reaction (with HMTA and TFA) to ensure para-bromination .
- Acetylation of 4-bromophenol-¹³C₆ with acetic anhydride under catalytic acidic conditions.
- Purify via column chromatography or recrystallization to achieve >98% isotopic purity, validated by high-resolution mass spectrometry (HRMS) .
- Key Considerations : Monitor reaction intermediates using ¹H/¹³C NMR to confirm isotopic integrity at each step .
Q. What analytical techniques are most effective for confirming the structure and isotopic integrity of 4-Bromophenol Acetate-¹³C₆?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹³C NMR to verify isotopic labeling at the aromatic carbons and acetate group. Compare shifts with unlabeled analogs .
- High-Resolution Mass Spectrometry (HRMS) : Employ UPLC-Q-tof/MS to confirm the molecular ion ([M+H]⁺) with a mass shift of +6 Da (due to ¹³C₆) and rule out isotopic dilution .
- Isotopic Ratio Analysis : Use isotope-ratio mass spectrometry (IRMS) to quantify ¹³C enrichment (>99%) .
Advanced Research Questions
Q. How does the introduction of ¹³C₆ isotopic labeling influence the physicochemical properties and reactivity of 4-Bromophenol Acetate compared to its unlabeled counterpart?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., hydrolysis or photodegradation) between labeled and unlabeled compounds using LC-MS. Expect minimal KIE for non-bond-breaking steps but measurable differences in bond cleavage reactions .
- Solubility Studies : Use gravimetric analysis or UV-vis spectroscopy to assess differences in aqueous/organic partitioning .
Q. What methodologies are recommended for tracking the environmental degradation pathways of 4-Bromophenol Acetate-¹³C₆ in aqueous systems?
- Methodology :
- Photolysis Experiments : Expose the compound to UV light (254 nm) in simulated seawater. Monitor debromination and acetate cleavage via HRMS, referencing fragment ions (e.g., m/z 173 for 4-bromophenol-¹³C₆) .
- Reductive Debromination : Use sulfite/UV processes to study reductive degradation. Quantify intermediates like phenol-¹³C₆ using isotopic dilution mass spectrometry .
Q. How can researchers address challenges related to isotopic dilution or contamination during the synthesis and handling of 4-Bromophenol Acetate-¹³C₆?
- Methodology :
- Synthesis Optimization : Use anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation of intermediates .
- Storage Protocols : Store in amber vials at -20°C to minimize isotopic exchange with atmospheric CO₂ or moisture .
- QC Checks : Regularly analyze batches via HRMS to detect unlabeled contaminants (e.g., natural-abundance ¹²C peaks) .
Q. What mechanistic insights can be gained by employing ¹³C-labeled 4-Bromophenol Acetate in studies of aromatic substitution reactions?
- Methodology :
- Electrophilic Substitution Tracking : Use ¹³C NMR to observe isotopic shifts during reactions (e.g., nitration or sulfonation), identifying para/meta selectivity .
- DFT Calculations : Compare experimental vibrational frequencies (from IR) with density functional theory (DFT) models to validate reaction mechanisms under external electric fields .
Key Research Gaps and Contradictions
- Synthesis Yield Variability : reports low yields (<50%) in non-optimized bromination conditions, while highlights para-selectivity improvements (>80% yield) using steric hindrance strategies. Researchers should prioritize DMSO-based bromination protocols .
- Degradation Pathways : notes slower photodegradation of 4-bromophenol vs. ortho isomers, but suggests accelerated breakdown in chloride-rich environments. Context-dependent experimental design is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
